![molecular formula C12H9NO4 B15207022 3-(2-Acetylbenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B15207022.png)
3-(2-Acetylbenzo[d]oxazol-5-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Acetylbenzo[d]oxazol-5-yl)acrylic acid is a compound that belongs to the class of oxazole derivatives Oxazole is a heterocyclic compound containing one oxygen and one nitrogen atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Acetylbenzo[d]oxazol-5-yl)acrylic acid typically involves the formation of the oxazole ring followed by the introduction of the acrylic acid moiety. One common method is the cyclization of an appropriate precursor, such as 2-acetylbenzoic acid, with an amine and a dehydrating agent. The reaction conditions often involve heating the mixture in the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Acetylbenzo[d]oxazol-5-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
3-(2-Acetylbenzo[d]oxazol-5-yl)acrylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(2-Acetylbenzo[d]oxazol-5-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole Derivatives: Compounds such as benzoxazole and its derivatives share structural similarities with 3-(2-Acetylbenzo[d]oxazol-5-yl)acrylic acid.
Oxazole Derivatives: Other oxazole derivatives, including those with different substituents on the oxazole ring, are also similar.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H9NO4 |
|---|---|
Poids moléculaire |
231.20 g/mol |
Nom IUPAC |
(E)-3-(2-acetyl-1,3-benzoxazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H9NO4/c1-7(14)12-13-9-6-8(3-5-11(15)16)2-4-10(9)17-12/h2-6H,1H3,(H,15,16)/b5-3+ |
Clé InChI |
DBRBXXRHXAVVAO-HWKANZROSA-N |
SMILES isomérique |
CC(=O)C1=NC2=C(O1)C=CC(=C2)/C=C/C(=O)O |
SMILES canonique |
CC(=O)C1=NC2=C(O1)C=CC(=C2)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-methyl-5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B15206947.png)
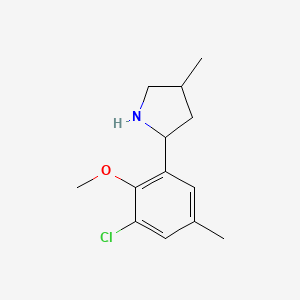
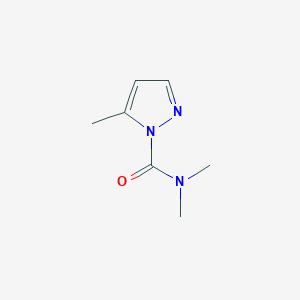
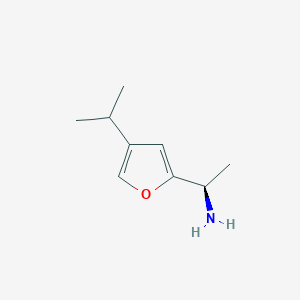
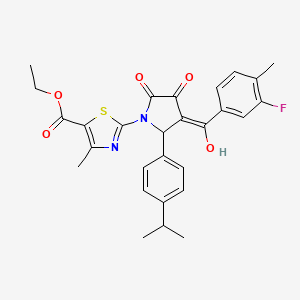
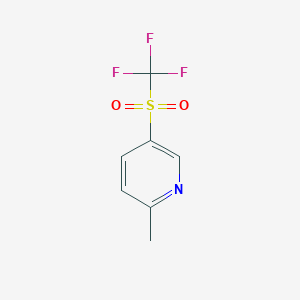
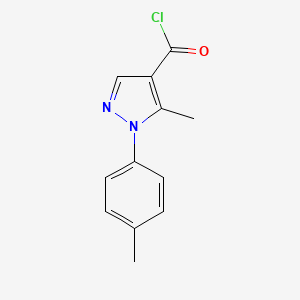
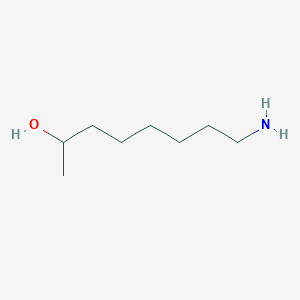
![2-(Trifluoromethyl)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15206987.png)
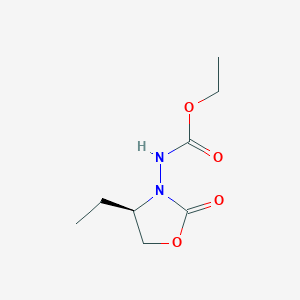
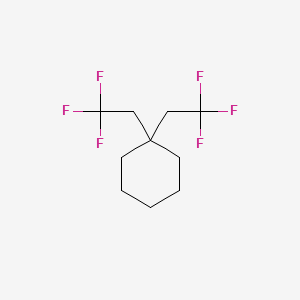
![Benzo[d]isoxazole-3,4-diamine](/img/structure/B15207010.png)
